1-(2,4-Dichlorophenyl)-3-phenylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDUZFWJFHGDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307265 | |
| Record name | 1-(2,4-dichlorophenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-54-6 | |
| Record name | NSC190581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-dichlorophenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-DICHLOROPHENYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 2,4 Dichlorophenyl 3 Phenylurea and Its Analogues
Classical Synthetic Routes to Diarylurea Scaffolds
The traditional and most direct method for constructing diarylurea frameworks involves the reaction between an isocyanate and an amine. This approach is widely utilized for its efficiency and predictability.
Isocyanate-Amine Condensation Reactions
The condensation of an isocyanate with a primary or secondary amine is a fundamental urea-forming reaction. researchgate.netresearchgate.net In the context of 1-(2,4-dichlorophenyl)-3-phenylurea, this involves the reaction of 2,4-dichloroaniline (B164938) with phenyl isocyanate. This reaction is typically performed under anhydrous conditions in a suitable solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures, generally between 60-80°C for several hours, to yield the desired product. The progress of the reaction is often monitored by thin-layer chromatography (TLC), and the purity of the final product can be confirmed by high-performance liquid chromatography (HPLC).
The reactivity of the amine component is a crucial factor in this synthesis. Amines, with the exception of tertiary amines, readily react with isocyanates to form ureas. researchgate.net In many cases, a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be employed to accelerate the reaction, particularly when less reactive amines are used. researchgate.net The choice of solvent is also important, with dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common options depending on the specific reactants and desired reaction conditions. researchgate.net
Phosgene-Free and Environmentally Benign Synthesis Approaches
Concerns over the high toxicity of phosgene, a traditional precursor for isocyanates, have driven the development of safer and more environmentally friendly synthetic methods for diarylureas. kobe-u.ac.jp These "phosgene-free" routes offer alternatives that avoid the handling of hazardous materials.
One such approach involves the reductive carbonylation of nitroaromatics. For instance, 1,3-diphenylurea (B7728601) can be synthesized in a one-step process via the Pd(II)-diphosphine catalyzed reductive carbonylation of nitrobenzene (B124822) in a mixture of acetic acid and methanol (B129727), demonstrating high yield and selectivity. researchgate.net Another method utilizes carbamates as starting materials. Symmetrical diarylureas can be obtained in excellent yields by refluxing carbamates in dry benzene (B151609) with sodium hydride as a catalyst and 18-Crown-6 as a co-catalyst. arkat-usa.org
Furthermore, the reaction of anilines with methyl carbamate (B1207046) in the presence of methanol has been explored as a phosgene-free route to N-phenyl carbamates, which are precursors to phenyl isocyanates. researchgate.net These methods highlight a shift towards greener chemical processes in the synthesis of diarylureas.
Advanced Synthetic Strategies for Substituted Phenylureas
To access a wider range of structurally diverse and complex phenylurea analogues, more sophisticated synthetic strategies have been developed. These methods often provide greater control over substitution patterns and can be adapted for multi-step syntheses.
Utilization of Dioxazolones as Isocyanate Surrogates
A significant advancement in phosgene-free urea (B33335) synthesis is the use of 3-substituted 1,4,2-dioxazol-5-ones as precursors for the in-situ generation of isocyanates. tandfonline.comtandfonline.com This method is both practical and environmentally benign. tandfonline.com The decomposition of dioxazolones can be gently induced by mild heating in the presence of a base, such as non-toxic sodium acetate (B1210297), to release carbon dioxide and form the active isocyanate intermediate. tandfonline.comtandfonline.com This intermediate then promptly reacts with a broad range of amines to produce unsymmetrical arylureas in moderate to excellent yields. tandfonline.comresearchgate.net
This strategy has been successfully applied to the gram-scale synthesis of complex molecules, including the anti-cancer drug sorafenib (B1663141) and the herbicide daimuron. tandfonline.comresearchgate.net The use of dioxazolones as isocyanate surrogates is advantageous as they are relatively stable, easy to prepare on a large scale, and compatible with green solvents, with the only byproduct being non-toxic carbon dioxide gas. tandfonline.com A visible-light-induced decarboxylation of dioxazolones has also been developed, offering an even milder, catalyst-free approach to generate ureas at room temperature. mdpi.com
Multi-step Reaction Sequences for Complex Analogues
The synthesis of complex analogues of this compound often requires multi-step reaction sequences. These sequences allow for the precise installation of various functional groups on the phenyl rings. youtube.com For example, electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene ring, followed by functional group interconversions to achieve the desired final structure. youtube.com
A common strategy involves the nitration of a starting benzene derivative, followed by reduction of the nitro group to an amine. This amine can then be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents via nucleophilic aromatic substitution. youtube.com The order of these reaction steps is critical to ensure the correct regioselectivity, as the directing effects of existing substituents on the aromatic ring will influence the position of subsequent substitutions. youtube.com For instance, an alkyl group is an ortho-, para-director, while a carboxylic acid group is a meta-director. youtube.com Such multi-step approaches are essential for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net
Derivatization and Structural Modification of the this compound Core
The this compound core structure can undergo various chemical reactions to create derivatives with modified properties. These derivatization reactions include oxidation, reduction, and substitution. For example, the chlorine atoms on the dichlorophenyl ring can potentially be replaced by other nucleophiles through substitution reactions.
Furthermore, N-alkylation of the urea nitrogen atoms can lead to the formation of trisubstituted ureas. For instance, 3-(2,4-dichlorophenyl)-1-methyl-1-phenylurea is a known derivative. sigmaaldrich.com The synthesis of such compounds can be achieved by reacting the corresponding N-methylaniline with 2,4-dichlorophenyl isocyanate.
Another avenue for modification is the introduction of substituents on the phenyl ring. This can be achieved through standard aromatic substitution reactions, provided the existing urea functionality is compatible with the reaction conditions. The synthesis of 1-cyano-3-phenylurea, for example, is accomplished by reacting phenyl isocyanate with cyanamide (B42294) in an aqueous sodium hydroxide (B78521) solution. orgsyn.org This demonstrates the potential for introducing a variety of functional groups onto the phenylurea scaffold.
Introduction of Heterocyclic Moieties and Functional Groups
The core structure of this compound serves as a scaffold for the introduction of various chemical entities to modulate its properties. Synthetic strategies often focus on incorporating heterocyclic rings and a range of functional groups.
A notable approach involves the appendage of pyridine (B92270) rings to the phenylurea framework. For instance, a series of aryl pyridin-2-yl phenylureas (APPUs) has been synthesized through a cyclization reaction. nih.gov This process typically begins with the synthesis of a precursor like 1-(4-acetylphenyl)-3-phenylurea, which is then reacted with different aldehydes in the presence of ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate to construct the desired pyridine moiety. nih.gov
Beyond complex heterocycles, simpler functional groups are also strategically introduced. One common method involves a multi-step reaction pathway where phenylurea is first treated with chloroacetyl chloride. The resulting intermediate, 1-(2-chloroacetyl)-3-phenylurea, can then react with various substituted phenols to yield N-phenyl-N'-(substituted) phenoxy acetyl ureas. iglobaljournal.com This method allows for the introduction of functionalized phenoxy acetyl groups. iglobaljournal.com
Furthermore, extensive research has been conducted on modifying the phenyl rings of the urea structure. Structure-activity relationship studies have led to the synthesis of analogues with a wide array of substituents to explore their effects on the compound's biological activity. nih.gov These modifications include the introduction of:
Electron-withdrawing groups: such as nitro (NO₂) and trifluoromethyl (CF₃). nih.gov
Halogens: including additional chloro and bromo groups at various positions. nih.govnih.gov
Electron-donating groups: such as amino (NH₂) moieties. nih.gov
Hydrogen-bond acceptors/donors: like carboxylic acid (COOH) groups. nih.gov
These substitutions are typically achieved by starting the synthesis with appropriately functionalized anilines or phenyl isocyanates.
Table 1: Examples of Introduced Functional Groups and Heterocyclic Moieties
| Modification Type | Example Moiety/Group | Synthetic Method | Reference |
|---|---|---|---|
| Heterocycle | Aryl Pyridine | Cyclization of an acetylphenylurea precursor with aldehydes | nih.gov |
| Functionalized Side Chain | Substituted Phenoxy Acetyl | Reaction of 1-(2-chloroacetyl)-3-phenylurea with substituted phenols | iglobaljournal.com |
| Phenyl Ring Substituent | Dichloro, Nitro, Trifluoromethyl | Use of appropriately substituted aniline (B41778) or isocyanate precursors | nih.govnih.gov |
| Phenyl Ring Substituent | Carboxylic Acid | Use of appropriately substituted aniline or isocyanate precursors | nih.gov |
Regioselective Functionalization Approaches
Regioselectivity, the control over the position of chemical modifications, is a critical aspect of synthesizing specific analogues of this compound. The primary method for achieving regioselectivity is through the careful selection of starting materials where the desired substitution pattern is already in place. For example, the synthesis of 1-(3,4-dichlorophenyl)-3-methyl urea is achieved by reacting 3,4-dichlorophenyl isocyanate with methylamine, thereby fixing the positions of the chloro substituents from the outset. chemicalbook.com
For more complex scaffolds, advanced regioselective functionalization techniques are employed. While not documented specifically for this compound itself, methods applied to other N-heterocycles demonstrate powerful strategies that could be adapted. For instance, the regioselective metalation of N-heterocyclic compounds using organometallic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the specific deprotonation at a single position, creating a reactive intermediate. nih.gov This intermediate can then be treated with various electrophiles to introduce substituents at a precisely controlled location. nih.gov The choice of the metalating agent can even provide a "regioselectivity switch," allowing for functionalization at different positions on the same starting molecule. nih.gov
The importance of regiochemistry is highlighted in structure-activity relationship studies. Research on related urea compounds has shown that the biological activity can be significantly altered depending on the position of a substituent. For example, studies have indicated a preference for non-hydrogen bonding functional groups at the meta position of a phenyl ring, while the para position can tolerate hydrogen-bond acceptor groups. nih.gov Such findings underscore the necessity of precise regioselective synthetic methods to create the most effective analogues.
Analytical Characterization Techniques in Synthetic Studies
The confirmation of the chemical structure and the assessment of the purity of newly synthesized compounds like this compound and its analogues are fundamental steps in the research process. This is accomplished through a combination of spectroscopic and chromatographic methods.
Spectroscopic Methods for Structure Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopy is indispensable for verifying the identity and structure of synthesized phenylurea derivatives. nih.gov
Infrared (IR) Spectroscopy: IR analysis is used to identify the presence of key functional groups. For phenylurea analogues, characteristic absorption bands confirm the successful synthesis. These include N-H stretching vibrations (typically around 3340-3457 cm⁻¹), the crucial urea carbonyl (NH-C=O) stretch (around 1685-1703 cm⁻¹), and C-O-C stretches (around 1145-1215 cm⁻¹) if ether linkages have been introduced. nih.goviglobaljournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural elucidation.
¹H NMR: Provides information on the chemical environment of protons. In phenylurea derivatives, the urea N-H protons produce characteristic signals in the downfield region (e.g., ~9.8-10.2 ppm). iglobaljournal.com Aromatic protons appear as a complex multiplet, and signals from specific functional groups, like the CH₂ in a phenoxy acetyl moiety, can also be clearly identified. iglobaljournal.com
¹³C NMR: Is used to identify all unique carbon atoms in the molecule. The carbonyl carbon of the urea group is particularly diagnostic, appearing significantly downfield (often >155 ppm). nih.gov The various aromatic carbons can also be resolved, confirming the substitution pattern. nih.gov
Mass Spectrometry (MS): This technique is implemented to confirm the molecular weight of the target compounds, providing definitive evidence that the desired product has been formed. nih.gov
Table 2: Typical Spectroscopic Data for Phenylurea Analogues
| Technique | Observed Feature | Typical Range / Value | Significance | Reference |
|---|---|---|---|---|
| IR | N-H Stretch | 3340 - 3457 cm⁻¹ | Presence of urea and amide N-H bonds | iglobaljournal.com |
| C=O Stretch (Urea) | 1685 - 1703 cm⁻¹ | Confirmation of the core urea carbonyl group | iglobaljournal.com | |
| ¹H NMR | Urea N-H Proton | 9.8 - 10.2 ppm | Confirmation of urea linkage | iglobaljournal.com |
| Aromatic Protons | 6.1 - 8.1 ppm | Signals from the phenyl rings | iglobaljournal.com | |
| ¹³C NMR | Carbonyl Carbon | > 155 ppm | Identification of the urea carbonyl carbon | nih.gov |
| MS | Molecular Ion Peak | Matches calculated M.W. | Confirms the molecular weight of the product | nih.gov |
Chromatographic Techniques for Purity Assessment
Chromatography is essential for both monitoring the progress of a reaction and for assessing the purity of the final product.
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a synthesis. By spotting the reaction mixture on a TLC plate over time, chemists can observe the consumption of starting materials and the formation of the product, helping to determine when the reaction is complete. chemicalbook.com
Flash Chromatography: Following the completion of a reaction, the crude product is often a mixture containing unreacted starting materials, by-products, and the desired compound. Flash chromatography on a silica (B1680970) gel column is a standard purification technique used to isolate the target molecule from these impurities. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the final, isolated product with high precision. rsc.org It is capable of separating the main compound from even trace amounts of impurities, making it the standard method for assessing the purity of substituted phenylurea herbicides and related research compounds. rsc.orgnih.govnih.gov
Structure Activity Relationship Sar and Molecular Design Principles for Phenylurea Compounds
Elucidating SAR through Systematic Structural Modifications
Systematic modification of the phenylurea scaffold is a cornerstone of SAR studies. This involves altering the substituents on the aromatic rings and modifications of the central urea (B33335) linkage to observe the resulting changes in biological activity.
The nature and position of chemical groups attached to the two aryl rings and the urea bridge in phenylurea compounds are critical determinants of their biological effects. Research has shown that the phenyl group can enhance membrane penetration due to its lipophilic character, which can lead to stronger pharmacological activity. researchgate.net
Strategic modifications across different regions of the phenylurea molecule have been studied to map out the structure-activity relationships. nih.gov For instance, in the development of N-phenylurea derivatives as potential antitumor agents, it was found that while the N'-substituent was not essential, the addition of a suitable alkyl group could enhance anticancer activity. nih.gov Further studies on other phenylurea derivatives revealed that substituents like butyl, pentyl, and isopentyl on the urea moiety were favorable for activity. nih.gov
The following table summarizes research findings on how different substituents impact the activity of phenylurea compounds.
| Molecular Region | Substituent Type | Impact on Biological Activity | Reference |
| Aryl Ring | Phenyl Group | Enhances membrane penetration due to lipophilicity. | researchgate.net |
| Aryl Ring | Methyl Group | Selected for pharmacokinetic properties in certain derivatives. | nih.gov |
| Urea Linkage | Alkyl Substitution (N') | Can enhance anticancer activity. | nih.gov |
| Urea Linkage | Butyl, Pentyl, Isopentyl | Found to be beneficial substituents in the urea moiety. | nih.gov |
Halogenation is a key chemical modification that significantly influences the bioactivity of many compounds, and phenylureas are no exception. researchgate.net The number, type (e.g., chlorine, bromine), and position of halogen atoms on the phenyl rings can dramatically alter the compound's potency and mechanism of action. nih.gov For many halogenated natural products, the presence of halogens is of critical importance to their biological activities. nih.gov
In a study of quinone imine derivatives, compounds with a higher number of chlorine atoms demonstrated the highest insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com The electron-withdrawing nature of chlorine atoms in a compound like 1-(2,4-Dichlorophenyl)-3-phenylurea influences its physicochemical properties and reactivity. Comparative studies between different halogenation patterns, such as comparing this compound with its 1-(3,4-dichlorophenyl)-3-phenylurea (B3049291) analogue, are crucial for understanding these structure-activity relationships.
The identity of the halogen can also be a factor. For example, replacing chlorine atoms with bromine in some antimicrobial compounds has been shown to profoundly alter their activity profile. nih.gov This highlights that the specific halogen and its placement are crucial variables in the design of biologically active phenylurea compounds.
Computational Approaches in SAR Studies
Modern drug discovery and chemical design heavily rely on computational tools to predict and explain the biological activity of molecules. These methods provide insights into ligand-receptor interactions and allow for the development of predictive models, saving significant time and resources.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of phenylurea compounds, docking simulations are used to place molecules like this compound into the binding site of a target protein or enzyme. researchgate.net This allows researchers to visualize and analyze potential interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity. nih.gov
For example, docking studies on phenylurea derivatives targeting penicillin-binding protein 4 (PBP4) and PI3K/mTOR have been instrumental in understanding their binding modes and guiding the synthesis of analogues with enhanced activity. nih.govmdpi.com These studies can reveal how the dichlorophenyl ring and the other phenyl ring fit into specific pockets of the receptor, and how the urea group forms key hydrogen bonds with amino acid residues in the active site. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For phenylurea derivatives, QSAR models are built by correlating various calculated molecular descriptors with experimentally measured activities. nih.gov
Several QSAR studies on phenylurea compounds have identified key molecular properties that govern their activity. nih.govresearchgate.net For instance, a QSAR study on phenylurea herbicides revealed that hydrophobicity (log P) and the lowest unoccupied molecular orbital energy (E(LUMO)) were the main factors responsible for antibody recognition in an immunoassay. nih.gov Another study on diaryl urea derivatives as B-RAF inhibitors found that descriptors related to molecular size, degree of branching, aromaticity, and polarizability were critical for their inhibitory activity. nih.gov
The following table highlights key descriptors identified in QSAR studies of phenylurea derivatives.
| QSAR Study Focus | Key Molecular Descriptors | Implication for Activity | Reference |
| Phenylurea Herbicides | Hydrophobicity (log P), E(LUMO) | Governs antibody recognition and likely target interaction. | nih.gov |
| Diaryl Urea B-RAF Inhibitors | Size, Branching, Aromaticity, Polarizability | Affects the inhibition activity against the B-RAF enzyme. | nih.gov |
| Anticancer Phenylaminopyrimidine-(thio) ureas | LogP, Dipole Moment (D.M) | Related to inhibition of the CK2 protein kinase. | researchgate.net |
These models serve as valuable predictive tools, allowing scientists to estimate the inhibitory activity of new, unsynthesized compounds and prioritize which derivatives to synthesize and test. researchgate.net
Rational Design of Phenylurea Derivatives with Modulated Biological Activities
The culmination of SAR, molecular docking, and QSAR studies is the rational design of new phenylurea derivatives with enhanced or specifically modulated biological activities. mdpi.com By understanding which structural features are responsible for a desired effect, chemists can design new molecules that are more potent, more selective, or have other improved properties. nih.gov
This approach has been successfully applied to develop novel phenylurea derivatives for various targets. For instance, based on the phenyl urea scaffold, new series of compounds have been designed and synthesized as potential IDO1 inhibitors for cancer therapy and as PI3K/mTOR dual inhibitors. mdpi.comnih.gov Similarly, by incorporating a phenylurea unit with other active moieties, researchers have designed and synthesized new derivatives with high insecticidal activity. mdpi.com This process often involves identifying a lead compound and then leveraging SAR and computational insights to guide the synthesis of analogues with superior performance. nih.gov
Mechanisms of Action in Non Targeted Biological Systems and Model Organisms
Photosystem II Inhibition in Photosynthetic Organisms
Phenylurea-based compounds are widely recognized for their ability to inhibit photosynthesis in organisms such as plants and algae. This inhibitory action is centered on Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for water splitting and the initiation of photosynthetic electron transport.
Interference with the Electron Transport Chain in Chloroplasts
The primary mechanism by which phenylurea derivatives, such as the structurally related and extensively studied herbicide Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea), disrupt photosynthesis is by blocking the electron transport chain. nih.govnih.gov These compounds act at a specific point in the chain, impeding the flow of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB). wikipedia.org This blockage prevents the re-oxidation of QA, effectively halting the linear electron flow and, consequently, the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. nih.govnih.gov The interruption of the electron transport chain leads to an over-reduced state of PSII, promoting the formation of highly reactive oxygen species that can cause photooxidative damage to the photosynthetic apparatus, ultimately leading to cell death. nih.govnih.gov
Binding to the D1 Protein
The specific target of phenylurea herbicides within Photosystem II is the D1 protein, a core subunit of the PSII reaction center. nih.govproquest.comgoogle.com These inhibitors bind to a specific pocket on the D1 protein, known as the QB-binding niche. google.comnih.gov This binding is competitive with the native plastoquinone molecule that would normally occupy this site. proquest.comgoogle.com By occupying the QB site, the phenylurea molecule physically obstructs the binding of plastoquinone, thereby blocking electron transfer to it. nih.govnih.gov The affinity of different phenylurea derivatives for the D1 protein can vary, influencing their inhibitory potency. nih.govproquest.com For instance, molecular docking studies with Diuron have shown that it forms hydrogen bonds with specific amino acid residues, such as His215, within the QB binding site of the D1 protein, stabilizing its interaction and enhancing its inhibitory effect. proquest.com
Enzyme Modulation and Inhibition Pathways
Beyond their well-documented effects on photosynthesis, phenylurea derivatives have been shown to interact with and modulate the activity of various other enzyme systems in different biological contexts.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Enzyme Assays
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tryptophan metabolism and is a significant target in cancer immunotherapy due to its immunosuppressive functions. proquest.comfrontiersin.orgnih.gov Research into potential IDO1 inhibitors has explored various chemical scaffolds, including phenylurea derivatives.
In a study designing and synthesizing new potential IDO1 inhibitors, a series of phenylurea derivatives were evaluated. proquest.com The findings revealed a strong preference for para-substitution on the phenyl ring for potent IDO1 inhibitory activity. proquest.com Conversely, the study explored ortho,para-disubstituted phenylurea derivatives, specifically those with o,p-difluoro and o,p-dichloro substitutions. proquest.com The results indicated that these disubstituted compounds, including the o,p-dichloro derivative which is structurally analogous to 1-(2,4-Dichlorophenyl)-3-phenylurea, exhibited no inhibitory activity against IDO1. proquest.com This suggests that the substitution pattern on the phenyl ring is a critical determinant of the inhibitory potential of phenylurea compounds towards IDO1.
| Compound Type | Substitution Pattern | IDO1 Inhibitory Activity |
| Phenylurea Derivatives | para-substituted | Potent inhibition |
| Phenylurea Derivatives | ortho,para-disubstituted (e.g., o,p-dichloro) | No inhibition |
Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibition in in vitro Systems
Acyl-CoA:cholesterol O-acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a key process in cellular cholesterol homeostasis. wikipedia.orgnih.gov The inhibition of ACAT is a therapeutic strategy for conditions like atherosclerosis. nih.govnih.gov Several studies have identified phenylurea derivatives as inhibitors of this enzyme.
| Phenylurea Derivative Class | Key Structural Features for ACAT Inhibition |
| Hydroxyphenylureas | Hydrophobicity, substitution pattern on urea (B33335) |
| 3-Quinolylureas | Ortho-substituted phenyl group, 2,4-difluorophenyl on urea |
Other Enzyme Systems Targeted by Phenylurea Derivatives
The inhibitory effects of phenylurea derivatives are not limited to Photosystem II, IDO1, and ACAT. The core chemical structure of phenylureas allows for interactions with a variety of enzyme active sites. For instance, some herbicidal inhibitors of photosystem II that share the common chemical feature -CO-N= have been extensively studied. Furthermore, research into the broader biological effects of this class of compounds continues to reveal new enzymatic targets. The development of phenylurea-based compounds as inhibitors for various enzymes in therapeutic areas highlights the versatility of this chemical scaffold in drug design.
Effects on Cellular Processes in Model Organisms
The interactions of this compound and related compounds at the cellular level have been investigated in various non-human model systems. These studies reveal the potential of this class of compounds to modulate fundamental cellular pathways, including apoptosis and mitochondrial function, and to interact with microbial systems.
Modulation of Apoptotic Pathways in Non-human Cell Line Models
Research into novel dichlorophenyl urea compounds has shed light on their capacity to induce programmed cell death, or apoptosis, in cancer cell lines. While not the specific compound of focus, studies on structurally similar molecules provide valuable insights. For instance, novel dichlorophenyl urea derivatives have been shown to inhibit the proliferation of human leukemia HL-60 cells by inducing cell cycle arrest and promoting mitochondrial-dependent apoptosis. nih.govresearchgate.net This process is characterized by several key events, including the collapse of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades (caspase-3, -7, and -9), ultimately leading to DNA fragmentation and cell death. nih.govresearchgate.net
Furthermore, the anti-cancer activity of compounds like N,N'-bis(3,5-dichlorophenyl)urea (SR4), a related dichlorophenyl urea, has been attributed to the induction of mitochondrial-dependent apoptosis. researchgate.net This suggests that the dichlorophenyl urea structure is a key pharmacophore in triggering these apoptotic pathways. The induction of apoptosis by these compounds highlights their potential to interfere with fundamental cellular survival mechanisms in non-human cell line models.
Table 1: Effects of Dichlorophenyl Urea Compounds on Apoptotic Pathways in HL-60 Cells
| Apoptotic Event | Observation | Reference |
|---|---|---|
| Cell Cycle | Arrest at G0/G1 phase | researchgate.net |
| Mitochondrial Membrane Potential | Collapse (ΔΨm) | nih.govresearchgate.net |
| Cytochrome c | Release into the cytosol | nih.govresearchgate.net |
| Caspase Activation | Increased expression of caspase-3, -7, and -9 | nih.govresearchgate.net |
| DNA | Fragmentation | nih.govresearchgate.net |
| PARP | Degradation | nih.gov |
Mitochondrial Uncoupling Mechanisms
Mitochondrial uncouplers are molecules that disrupt the linkage between electron transport and ATP synthesis in the inner mitochondrial membrane, leading to a dissipation of the proton gradient. nih.gov While classical uncouplers often possess an acidic proton, some dichlorophenyl urea compounds have been identified as mitochondrial uncouplers that operate through a different mechanism.
The experimental anticancer agent N,N'-bis(3,5-dichlorophenyl)urea (SR4) has been shown to uncouple mitochondrial oxidative phosphorylation. researchgate.net This compound lacks a traditional acidic functional group but is thought to facilitate proton transport across the inner mitochondrial membrane via a fatty acid-activated mechanism. researchgate.net In this proposed mechanism, the urea compound acts as an anion transporter, shuttling deprotonated fatty acids across the lipid bilayer, which in turn facilitates a proton leak. researchgate.net This activity is enhanced by the presence of lipophilic, electron-withdrawing groups on the bisaryl urea structure. researchgate.net The uncoupling of mitochondria by these compounds leads to a decrease in ATP production and depolarization of the mitochondrial membrane, which can trigger downstream cellular events such as apoptosis. researchgate.net
Table 2: Mitochondrial Uncoupling Activity of a Dichlorophenyl Urea Compound (SR4)
| Parameter | Effect of SR4 | Mechanism | Reference |
|---|---|---|---|
| Mitochondrial Oxidative Phosphorylation | Uncoupling | Fatty acid-activated proton transport | researchgate.net |
| Mitochondrial Membrane Potential | Depolarization | Facilitated proton leak | researchgate.net |
| ATP Production | Inhibition | Disruption of proton gradient | researchgate.net |
Interaction with Specific Molecular Targets and Pathways in Microbial Systems
The primary interaction of phenylurea herbicides in target organisms (plants) is the inhibition of photosynthesis at photosystem II. However, in microbial systems, the interactions are more varied and often involve biodegradation pathways. While specific data for this compound is limited, studies on related phenylurea herbicides like diuron and linuron provide a framework for understanding these interactions.
Microorganisms have evolved enzymatic pathways to degrade phenylurea herbicides. The degradation can be initiated through two primary routes: N-demethylation or hydrolysis of the urea bond. nih.gov For example, the degradation of diuron can lead to the formation of metabolites such as N′-(3,4-dichlorophenyl)-N-methylurea and 3,4-dichlorophenylurea. nih.gov Some bacterial strains, such as Variovorax sp., have been implicated in the transformation of these compounds. nih.gov
Research has shown that long-term application of phenylurea herbicides can lead to the selection of microbial communities with an enhanced capacity to degrade these compounds. nih.gov For instance, soil with a history of linuron treatment showed a significantly higher rate of its degradation compared to untreated soil. nih.gov This suggests an adaptation of the microbial community and the selection of specific catabolic pathways. The genes and enzymes involved in these degradation pathways, such as phenylurea hydrolases, have been identified in several bacterial strains. csic.es
Broader Biological Responses in Non-Target Environmental Species
The presence of phenylurea compounds in the environment can lead to a range of biological responses in non-target species, from physiological effects in individual organisms to shifts in entire microbial communities.
Effects on Physiological Processes in Fish and Amphibians
Phenylurea herbicides, including compounds structurally related to this compound, have been detected in aquatic environments and can exert various physiological effects on non-target organisms like fish and amphibians. oup.com
In fish, studies on the phenylurea herbicide diuron have shown that while acute lethal effects may occur at higher concentrations, sublethal behavioral and developmental effects can be observed at lower, environmentally relevant concentrations. oup.com The herbicide 2,4-D, which shares the dichlorophenyl moiety, has been shown to induce hepatotoxicity in zebrafish larvae, leading to altered enzyme activities and severe changes in liver tissue. nih.gov It has also been found to cause a reduction in hemocyte count and alterations in antioxidant enzyme levels in Channa striatus. journalcra.com Furthermore, exposure to 2,4-D has been linked to behavioral changes and genotoxicity in the neotropical fish Cnesterodon decemmaculatus. nih.gov
For amphibians, there is a recognized knowledge gap regarding the toxicity of many phenylurea herbicides. oup.com However, the gradual accumulation of such chemicals in aquatic and terrestrial environments is considered a threat to anuran health. nih.gov Exposure to various pesticides, including herbicides, has been shown to suppress the disease-fighting ability of amphibians and inhibit larval development. nih.gov Studies on 2,4-D have indicated that it can reduce the activity of tadpoles. journalcra.com Chronic exposure to pesticides can also lead to immunosuppression and developmental issues in amphibians. nih.gov
Table 3: Reported Physiological Effects of Related Phenylurea Herbicides on Fish and Amphibians
| Organism | Compound | Observed Effect | Reference |
|---|---|---|---|
| Fish (Danio rerio) | 2,4-D | Hepatotoxicity, altered enzyme activity, liver damage | nih.gov |
| Fish (Channa striatus) | 2,4-D | Reduced hemocyte count, altered antioxidant enzymes | journalcra.com |
| Fish (Cnesterodon decemmaculatus) | 2,4-D | Behavioral changes, genotoxicity | nih.gov |
| Amphibian (Tadpoles) | 2,4-D | Reduced activity | journalcra.com |
| Amphibians (General) | Pesticides | Immunosuppression, inhibited larval development | nih.govnih.gov |
Impact on Microbial Community Diversity and Function
The introduction of phenylurea herbicides into soil and aquatic environments can significantly alter the structure and function of microbial communities. Long-term treatment of soil with phenylurea herbicides such as diuron and linuron has been shown to cause significant changes in the microbial community structure. nih.govugent.be
Studies using techniques like denaturing gradient gel electrophoresis (DGGE) of 16S rRNA genes have revealed that herbicide-treated soils have distinctly different microbial community profiles compared to untreated soils. nih.gov Furthermore, a decrease in bacterial diversity has been observed in soils treated with urea herbicides. nih.gov The functional abilities of these microbial communities, as assessed by substrate utilization patterns (e.g., BIOLOG), are also altered by the application of these herbicides. nih.gov
Role and Applications of 1 2,4 Dichlorophenyl 3 Phenylurea and Analogues in Agrochemistry
Herbicide Functionality and Mode of Action in Weeds
Phenylurea herbicides, including 1-(2,4-Dichlorophenyl)-3-phenylurea and its analogues, are a significant class of compounds used in agriculture for the control of a wide variety of weeds. researchgate.netchemicalbook.com Their effectiveness spans across numerous crops, with common applications in cereal grains like wheat, as well as in corn and soybeans. researchgate.netchemicalbook.com
Pre- and Post-emergence Control Strategies
Phenylurea herbicides are versatile and can be utilized in both pre-emergence and post-emergence weed control strategies. researchgate.netnih.gov
Pre-emergence applications are made to the soil before the weed seeds germinate. nih.govksu.edu The herbicide forms a chemical barrier in the upper layer of the soil. As the weed seeds begin to germinate and the emerging seedlings grow through this layer, they absorb the herbicide through their roots and shoots. ksu.edu This early uptake disrupts critical physiological processes, leading to the death of the weed before it can establish itself and compete with the crop. nih.gov For pre-emergence herbicides to be effective, they generally require rainfall or irrigation to move them into the soil where weed seeds are germinating. ksu.eduexactoinc.com
Post-emergence applications are made directly to the foliage of weeds that have already emerged from the soil. nih.gov The herbicide is absorbed through the leaves and, in many cases, translocated throughout the plant to its sites of action. purdue.edu This method is effective for controlling weeds that have escaped pre-emergence treatments or for use in crops where pre-emergence options are limited. nih.gov The effectiveness of post-emergence applications is often dependent on factors such as the weed's growth stage and weather conditions. epa.gov
The dual functionality of phenylurea herbicides as both pre- and post-emergence agents provides farmers with flexibility in their weed management programs. researchgate.netnih.gov
Mechanism of Action in Target Plants
The primary mode of action for this compound and other phenylurea herbicides is the inhibition of photosynthesis. researchgate.netnih.gov Specifically, these compounds disrupt the electron transport chain in Photosystem II (PSII). researchgate.netnies.go.jpwikipedia.org
Photosystem II is a critical protein complex located in the thylakoid membranes of chloroplasts. It is responsible for capturing light energy and initiating the process of converting it into chemical energy. Phenylurea herbicides bind to the D1 protein within the PSII complex. researchgate.net This binding blocks the flow of electrons from the primary electron acceptor, quinone A (QA), to the secondary electron acceptor, quinone B (QB). nies.go.jp
The interruption of this electron flow has several detrimental consequences for the plant:
Inhibition of ATP and NADPH Production: The blockage of electron transport prevents the formation of ATP (adenosine triphosphate) and NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which are the energy-rich molecules essential for carbon fixation (the conversion of carbon dioxide into sugars) in the Calvin cycle.
Formation of Reactive Oxygen Species (ROS): The blocked electron flow leads to an over-energized state in the PSII reaction center. This excess energy is transferred to molecular oxygen, resulting in the formation of highly reactive and damaging molecules known as reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. researchgate.net
Cellular Damage: These ROS molecules cause widespread cellular damage by oxidizing lipids in cell membranes, denaturing proteins, and damaging nucleic acids. youtube.com This leads to the breakdown of cell structure and function, ultimately resulting in the death of the plant tissue. youtube.com
The visible symptoms of phenylurea herbicide action, such as chlorosis (yellowing of leaves) followed by necrosis (tissue death), are a direct result of this photo-oxidative damage. purdue.edu
Plant Growth Regulatory Activities of Select Derivatives
Certain derivatives of phenylurea have demonstrated significant plant growth regulatory (PGR) activities, extending their utility in agriculture beyond weed control. sciengine.comniscpr.res.in These compounds can influence various aspects of plant growth and development, leading to improved crop quality and yield. sciengine.com
Specific Effects on Plant Development (e.g., Fruit Enlargement)
A notable application of phenylurea-derived PGRs is in the enhancement of fruit size. sciengine.com Forchlorfenuron (CPPU), a well-known phenylurea derivative, is recognized for its ability to promote fruit growth in various crops, including kiwifruit, grapes, and melons. sciengine.comishs.org
Research has shown that the application of specific phenylurea derivatives can lead to a significant increase in fruit weight and size. ishs.orgnih.gov For example, studies on grapes have demonstrated that applying N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) can result in a substantial increase in berry size. ishs.org Similarly, the application of N-phenyl-N'-(4-pyridyl)urea (4-PU) has been shown to increase the fruit weight of apples and Japanese pears. ishs.org
The mechanism behind this effect is linked to the cytokinin-like activity of these compounds. sciengine.comishs.org Cytokinins are a class of plant hormones that promote cell division and differentiation. youtube.com By mimicking the action of natural cytokinins, these phenylurea derivatives stimulate cell division in the developing fruit, leading to a larger number of cells and, consequently, a larger fruit. ekb.eg
Concentration-Dependent Biological Outcomes in Plants
The biological effects of phenylurea derivatives as plant growth regulators are highly dependent on the concentration at which they are applied. niscpr.res.inishs.org
At optimal concentrations, these compounds can produce the desired effects, such as increased fruit size and yield. ishs.org However, at concentrations that are too high, they can have negative consequences. For instance, while lower concentrations of N-phenyl-N'-(4-pyridyl)urea (4-PU) effectively increase the weight of kiwifruit, higher concentrations can lead to the development of abnormally shaped calyx lobes and cracking at the base of the fruit. ishs.org
Similarly, the timing of application in relation to the plant's developmental stage is crucial. For example, applying N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) to grapes before or during bloom can increase the percentage of berry set, but the effect on berry size is more pronounced when applied after bloom. ishs.org
This concentration-dependent response highlights the importance of precise application rates to achieve the desired agricultural benefits without causing adverse effects on the crop. Research continues to explore the optimal concentrations and application timings for various phenylurea derivatives to maximize their potential as plant growth regulators. niscpr.res.in Some studies have shown that certain o-nitrobenzoylthiourea derivatives can promote wheat growth at a wide range of concentrations (0.0001-1 ppm), and in some cases, exhibit better promoting activities than the natural plant hormone indole-3-acetic acid (IAA). niscpr.res.in
Environmental Fate and Biotransformation of Phenylurea Herbicides in Ecosystems
Persistence and Distribution in Soil, Sediment, and Aquatic Environments
The environmental persistence of phenylurea herbicides like 1-(2,4-Dichlorophenyl)-3-phenylurea is influenced by a combination of factors including soil type, organic matter content, and the presence of microbial populations. Phenylurea herbicides are known to be present in soil, sediment, and aquatic environments due to their extensive use in agriculture. nih.govfrontiersin.org Their mobility and potential for leaching into groundwater are significant environmental concerns. researchgate.net
The sorption of these herbicides to soil particles plays a crucial role in their persistence. Increased sorption can reduce the bioavailability of the compound for microbial degradation, thus prolonging its presence in the soil. nih.gov For instance, studies on related phenylurea herbicides have shown that the degradation rate is inversely related to sorption on soil. nih.gov The number of chlorine atoms on the phenyl group can influence the octanol-water partition coefficient (Kow), affecting its adsorption to soil particles. nih.gov
In aquatic environments, the degradation of phenylurea compounds can be influenced by factors such as temperature and the presence of adapted microbial communities. For example, studies on the anaerobic degradation of diuron (B1670789), a structurally similar herbicide, showed that degradation occurred at 25 and 30 degrees Celsius but not at lower or higher temperatures. nih.gov Furthermore, sediment from a diuron-treated pond was effective in dehalogenating the compound, while sediment from untreated ponds was not, highlighting the importance of microbial adaptation. nih.gov
Degradation Pathways of Phenylurea Compounds
The breakdown of this compound in the environment occurs through both chemical and biological processes. These degradation pathways determine the formation of various transformation products and metabolites, which may have their own environmental implications.
Chemical Degradation (e.g., Hydrolysis, Photodegradation)
Chemical degradation processes such as hydrolysis and photodegradation can contribute to the transformation of phenylurea herbicides. Photodegradation, in particular, can lead to the formation of various photoproducts. For the related compound diuron, irradiation in aqueous solutions resulted in the substitution of a chlorine atom with a hydroxyl group. oup.com When dispersed on a solid support, photodegradation of diuron mainly led to the formation of N-(3,4-dichlorophenyl)-N',N'-formylmethylurea and demethylated products. oup.com The persistence of some herbicides in aquatic environments can be influenced by photodegradation, with half-lives varying depending on the specific compound and water composition. researchgate.net
Identification of Environmental Transformation Products and Metabolites
The degradation of phenylurea herbicides results in a variety of transformation products. For diuron, degradation in the environment primarily occurs through microbial activity, leading to metabolites such as 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU), 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), and 3,4-dichloroaniline (B118046) (DCA). researchgate.netresearchgate.net These metabolites can sometimes be more toxic than the parent compound. nih.gov
Fungal degradation of phenylurea herbicides can produce a different set of metabolites compared to bacterial pathways. For example, the soil fungus Mortierella sp. has been shown to degrade diuron, leading to the formation of DCPMU, DCPU, and a previously unknown metabolite suggested to be 1-(3,4-dichlorophenyl)-3-methylideneurea. researchgate.net This fungus also produces hydroxylated metabolites from other phenylurea herbicides. nih.gov The identification of these various transformation products is crucial for a complete understanding of the environmental impact of the parent compound. oup.comresearchgate.net
Microbial Bioremediation and Biodegradation Mechanisms
Microbial activity is the primary driver of phenylurea herbicide degradation in the environment. researchgate.net The isolation and study of microorganisms capable of breaking down these compounds are essential for developing bioremediation strategies.
Isolation and Characterization of Degrading Microorganisms (e.g., Bacteria, Fungi)
Numerous bacterial and fungal species have been identified for their ability to degrade phenylurea herbicides. Bacterial genera such as Arthrobacter, Pseudomonas, Sphingomonas, and Ochrobactrum have been shown to degrade these compounds. nih.govresearchgate.netnih.gov For instance, Arthrobacter globiformis D47 can degrade a range of substituted phenylurea herbicides in soil. nih.gov A strain of Ochrobactrum anthropi has demonstrated the ability to completely remove herbicides like diuron from aqueous solutions. nih.gov
Fungi also play a significant role in the degradation of phenylurea herbicides. Species of Mortierella, Aspergillus, Fusarium, and Verticillium have been shown to transform these compounds. researchgate.netyork.ac.uknih.gov The soil fungus Mortierella sp. Gr4, for example, can dealkylate and hydroxylate several phenylurea herbicides. york.ac.uk The degradation potential can vary significantly even between different strains of the same fungal species. researchgate.net
Table 1: Examples of Microorganisms Degrading Phenylurea Herbicides
| Microorganism Type | Genus/Species | Degraded Compound(s) | Reference(s) |
|---|---|---|---|
| Bacteria | Arthrobacter globiformis D47 | Diuron, Chlorotoluron, Isoproturon, Linuron, Monolinuron, Monuron | nih.gov |
| Bacteria | Pseudomonas putida | Phenylureas | |
| Bacteria | Ochrobactrum anthropi CD3 | Diuron, Linuron, Chlorotoluron, Fluometuron, Isoproturon | nih.gov |
| Fungi | Mortierella sp. Gr4 | Isoproturon, Diuron, Linuron, Chlorotoluron | nih.govyork.ac.uk |
| Fungi | Aspergillus niger | Phenylureas |
Enzymatic Degradation: Role of Amidohydrolases and Other Enzymes
The microbial breakdown of phenylurea herbicides is facilitated by specific enzymes. A key class of enzymes involved in this process is the amidohydrolases, which hydrolyze the amide bond of the urea (B33335) side chain. nih.govresearchgate.net Phenylurea hydrolases (PUHs), such as PuhA and PuhB from Mycobacterium brisbanense JK1, are examples of such enzymes. nih.gov These enzymes belong to the metal-dependent amidohydrolase superfamily and contain a zinc active site. nih.gov
Besides direct hydrolysis of the urea linkage, other enzymatic reactions like N-demethylation are also crucial initial steps in the degradation of N,N-dimethyl-substituted phenylurea herbicides. researchgate.net The genes encoding these enzymes, such as puhA and pdmAB (encoding an N-demethylase), have been identified in various degrading bacteria. researchgate.net Fungi may employ different enzymatic pathways, as evidenced by the formation of hydroxylated metabolites, suggesting the involvement of enzymes like cytochrome P450 monooxygenases. nih.govnih.gov
Genetic Basis of Microbial Degradation Pathways
The microbial degradation of phenylurea herbicides, a class of compounds to which this compound belongs, is a critical process in their environmental dissipation. The genetic machinery enabling microorganisms to break down these complex synthetic molecules is often encoded on mobile genetic elements, such as plasmids, and involves a suite of specific enzymes.
Bacterial degradation of phenylurea herbicides is frequently attributed to hydrolase enzymes, with the corresponding genes often located on plasmids. nih.gov This allows for horizontal gene transfer, facilitating the spread of degradation capabilities within microbial communities. For instance, research on the degradation of the related herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) has identified a 90 kb plasmid in Arthrobacter sp. that is directly involved in its breakdown. nih.gov The content of this plasmid was observed to increase during active degradation of the herbicide. nih.gov While not specific to this compound, this provides a model for how bacteria can adapt to metabolize chlorinated aromatic compounds.
In fungi, the degradation process relies on different enzymatic systems. Oxidative enzymes, particularly laccases and cytochrome P450 (CYP) monooxygenases, are key players. nih.gov These heme-thiolate proteins are versatile catalysts that can perform a variety of reactions including hydroxylation, dealkylation, deamination, and dehalogenation of substrates. nih.gov For example, some fungal strains can degrade the phenylurea herbicide diuron, which involves successive N-demethylations to form metabolites like N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and 3,4-dichlorophenylurea (DCPU), followed by hydrolysis to 3,4-dichloroaniline (DCA). nih.govcanada.ca
Several bacterial strains have been identified with the ability to degrade phenylurea herbicides. Ochrobactrum anthropi CD3, for example, was isolated from an agricultural soil with a history of herbicide application and has shown the capacity to degrade several phenylurea compounds. nih.gov Similarly, Arthrobacter sp. N2 is another bacterial strain capable of completely degrading phenylurea herbicides like diuron, chlorotoluron, and isoproturon. nih.gov
| Microorganism Type | Key Enzymes/Genetic Elements | Degradation Pathway | Example Compounds Degraded |
| Bacteria | Hydrolases (often plasmid-encoded) | Hydrolysis | Phenylurea herbicides |
| Fungi | Laccases, Cytochrome P450 (CYP) | Oxidation, Demethylation, Hydroxylation | Diuron |
Bioaccumulation and Environmental Transport Dynamics in Non-Target Organisms
The environmental transport and potential for bioaccumulation of this compound and related phenylurea herbicides are influenced by their physicochemical properties and interactions within ecosystems. The chlorine substituents on the phenyl ring increase the lipophilicity of these compounds, which can favor bioaccumulation.
Phenylurea herbicides can enter aquatic ecosystems through runoff from treated agricultural fields and urban areas. researchgate.net Due to their persistence in soil, with half-lives that can exceed 300 days for some compounds like diuron, there is a prolonged risk of contamination of surface and groundwater. researchgate.netuqam.ca Diuron, a widely used phenylurea herbicide, is moderately mobile in soil and has been detected in both groundwater and surface water. wa.govepa.gov
Once in the aquatic environment, the fate of these compounds varies. While some studies suggest a low tendency for diuron to partition into sedimentary material, its presence in the water column poses a risk to aquatic organisms. canada.ca The potential for bioaccumulation in fish is a point of concern, although findings have been inconsistent. wa.gov Some reports indicate that diuron does not significantly bioaccumulate in aquatic organisms. wa.gov
However, the impact on non-target organisms is not limited to the parent compound. The degradation products of phenylurea herbicides, such as N-(3,4-dichlorophenyl)urea (DCPU) and 3,4-dichloroaniline (DCA), can exhibit higher toxicity than the original herbicide. nih.govresearchgate.netpsu.edu These metabolites are also persistent in the environment. researchgate.net
Studies on the Pacific oyster (Crassostrea gigas) have shown that exposure to environmentally relevant concentrations of diuron can have genotoxic and epigenetic effects. nih.gov Observed effects included a decrease in global DNA methylation and the detection of DNA adducts in the gonads, indicating direct interaction of the chemical with the genetic material of the organism. nih.gov
| Environmental Compartment | Transport Dynamics | Bioaccumulation Potential | Key Findings |
| Soil | Moderate mobility, potential for leaching | N/A | Can persist for over 300 days, acting as a long-term source of water contamination. researchgate.netuqam.ca |
| Water | Transport via runoff, found in surface and groundwater. researchgate.netepa.gov | Inconsistent findings for fish bioaccumulation. wa.gov | Primary compartment of concern for exposure of aquatic organisms. canada.ca |
| Biota (Non-target organisms) | Uptake from contaminated water | Potential for effects at the molecular level. | Metabolites can be more toxic than the parent compound. nih.govresearchgate.netpsu.edu Genotoxic effects observed in oysters. nih.gov |
Future Research Directions and Emerging Areas for 1 2,4 Dichlorophenyl 3 Phenylurea Studies
Development of Novel Phenylurea Derivatives with Enhanced Target Selectivity
The core structure of 1-(2,4-Dichlorophenyl)-3-phenylurea is a valuable starting point for the design of novel therapeutic agents. By systematically modifying the substituents on the phenyl rings, researchers are developing derivatives with high affinity and selectivity for specific biological targets, moving towards precision medicine. Structure-activity relationship (SAR) studies, often guided by in silico docking and modeling, are crucial in identifying lead compounds with enhanced potency against various diseases. nih.govnih.gov
One promising area is the development of new anticancer agents. Researchers have synthesized 1,3-diphenylurea (B7728601) derivatives appended with aryl pyridine (B92270) groups that induce apoptosis by dually inhibiting c-MET and VEGFR-2 kinases, both of which are key regulators of cell proliferation and death. nih.gov Dihalogenated phenyl analogues, in particular, have shown substantial antitumor activity. nih.gov Another strategy involves designing phenylurea derivatives as dual-target ligands that can simultaneously activate glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), offering a multi-pronged approach to treating Type 2 diabetes. researchgate.net
Beyond cancer and metabolic disorders, phenylurea derivatives are being investigated as novel antimicrobial agents. A high-throughput screen identified a phenylurea compound that targets penicillin-binding protein 4 (PBP4) in Staphylococcus aureus. nih.govnih.gov This discovery has spurred the synthesis of analogues with enhanced binding to PBP4, which could lead to dual-function agents that not only limit bone infections like osteomyelitis but also reverse β-lactam antibiotic resistance. nih.gov
| Novel Phenylurea Derivative Class | Biological Target(s) | Potential Therapeutic Application |
| Aryl Pyridine Appended Phenylureas | c-MET, VEGFR-2 | Breast Cancer nih.gov |
| Substituted Phenylureas | Glucokinase (GK), PPARγ | Type 2 Diabetes researchgate.net |
| Phenylurea Analogues | Penicillin-Binding Protein 4 (PBP4) | Staphylococcal Infections, Antibiotic Resistance nih.govnih.gov |
| Phenylpyrazolo[3,4-d]pyrimidine Analogues | EGFR, VGFR-2, Topo-II | Cancer mdpi.com |
Advanced Bioremediation Technologies for Environmental Contamination
Phenylurea herbicides can persist in soil and water, necessitating the development of effective remediation techniques. nih.gov Future research is focused on advanced, eco-friendly bioremediation strategies that can efficiently degrade these compounds and their potentially more toxic metabolites, such as 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govfrontiersin.org Microbial degradation is considered a cost-effective and environmentally sound approach for removing organic pollutants from the environment. frontiersin.org
Bioaugmentation, which involves inoculating contaminated sites with specific microorganisms, is a key area of study. Bacterial strains such as Ochrobactrum anthropi and Arthrobacter sp. have demonstrated the ability to completely degrade several phenylurea herbicides in aqueous solutions. nih.gov Research has shown that combining bioaugmentation with agents that enhance bioavailability, such as 2-hydroxypropyl-β-cyclodextrin (HPBCD), can significantly accelerate the degradation of compounds like diuron (B1670789) in soil. nih.gov
Phytoremediation, which uses plants to clean up pollutants, is another emerging technology. The development of transgenic plants that express bacterial enzymes capable of metabolizing phenylureas represents a significant advancement. asm.orgnih.gov For instance, transgenic Arabidopsis thaliana plants expressing the bacterial N-demethylase PdmAB can take up the herbicide isoproturon from the soil and metabolize it. asm.orgnih.gov A highly innovative strategy involves creating a synergistic system that combines phytoremediation by transgenic plants with bioaugmentation by rhizospheric microbes that can mineralize the intermediate metabolites released by the plants. nih.gov This combinational approach overcomes the limitations of individual methods and facilitates a more complete and efficient removal of phenylurea herbicides from contaminated sites. asm.orgnih.gov
| Remediation Technology | Mechanism | Key Organisms/Components | Target Compounds |
| Bioaugmentation | Inoculation with specific degrading microbes. asm.org | Ochrobactrum anthropi CD3, Arthrobacter sp. N2 nih.gov | Diuron, Linuron, Chlorotoluron, Isoproturon nih.gov |
| Bioavailability Enhancement | Use of solubilizing agents to increase microbial access to pollutants. | 2-hydroxypropyl-β-cyclodextrin (HPBCD) nih.gov | Diuron nih.gov |
| Phytoremediation | Use of transgenic plants expressing bacterial catabolic enzymes. nih.gov | Transgenic Arabidopsis thaliana expressing PdmAB asm.org | Isoproturon asm.orgnih.gov |
| Combinational Plant-Microbe Remediation | Synergistic action of transgenic plants and rhizospheric microbes. nih.gov | Transgenic Arabidopsis + Sphingobium sp. strain 1017-1 asm.orgnih.gov | Phenylurea Herbicides (e.g., Isoproturon) nih.gov |
Utilization of Phenylureas as Probes for Fundamental Biological Research
The adaptable structure of phenylurea compounds makes them ideal candidates for the development of chemical probes to investigate fundamental biological processes. rsc.org By incorporating reporter groups, such as fluorophores, onto the this compound scaffold, researchers can create powerful tools for bioimaging and molecular diagnostics. mdpi.comnih.gov These probes can be designed to bind selectively to specific biomolecules, such as enzymes or nucleic acids, allowing for their visualization and tracking within living cells. mdpi.com
The principle of using phenylureas to study biological function is already established. For example, the identification of a phenylurea compound that inhibits PBP4 in S. aureus has provided a valuable tool to probe the role of this specific enzyme in antibiotic resistance and bacterial pathogenesis. nih.govnih.gov Future research could expand on this by designing phenylurea-based fluorescent probes that "light up" upon binding to their target, enabling the study of enzyme kinetics and localization in real-time. rsc.org
Furthermore, the development of phenylurea-based probes could extend to detecting nucleic acids, offering insights into gene expression and cellular diagnostics. mdpi.com The design of such probes involves optimizing their structural features to ensure specific noncovalent interactions (e.g., groove binding or intercalation) with DNA or RNA, leading to a measurable change in fluorescence. mdpi.com This area of research could yield novel tools for studying cellular mechanics, diagnosing diseases, and screening for new drug candidates.
| Potential Probe Application | Design Strategy | Research Question Addressed |
| Enzyme Activity Probe | Covalently link a fluorophore to a phenylurea derivative that selectively binds to an enzyme's active site. | What is the spatial and temporal activity of a target enzyme (e.g., PBP4) in living cells? nih.gov |
| DNA/RNA Visualization | Synthesize phenylurea derivatives with specific DNA-binding motifs and fluorescent properties. | How can specific nucleic acid sequences be imaged in living cells for diagnostic purposes? mdpi.com |
| Protein-Protein Interaction Probe | Develop bifunctional phenylurea probes that can bind to two different proteins simultaneously. | Which proteins interact with a specific phenylurea-binding protein in a cellular context? |
Exploration of New Non-Clinical Applications beyond Traditional Agrochemistry
While the herbicidal properties of phenylureas are well-documented, their chemical versatility allows for exploration into novel applications entirely outside of traditional agrochemistry and medicine. Research into phenylurea derivatives as plant growth regulators (PGRs) is a promising field. For instance, Thidiazuron (TDZ), a phenylurea-type cytokinin, is used to promote the development of seedless berries in grapes and to induce and enlarge bulblets in lilies during in vitro cultivation. mdpi.commdpi.com This demonstrates a shift from pest control to crop enhancement, optimizing agricultural output through physiological manipulation rather than weed elimination.
The stable chemical nature of the phenylurea backbone suggests potential applications in material science. The ability to form strong hydrogen bonds could be exploited in the development of new polymers, supramolecular assemblies, or functional organic materials. Future research could investigate the synthesis of phenylurea-containing polymers for applications in areas such as specialty coatings, adhesives, or advanced textiles. The dichlorophenyl group, in particular, could impart specific properties such as flame retardancy or altered solubility. While still a nascent field, the fundamental properties of the this compound structure provide a rich foundation for the design of next-generation materials with tailored functionalities.
| Application Area | Phenylurea Compound Type | Function |
| Plant Growth Regulation | Thidiazuron (TDZ) | Cytokinin activity, promotes fruit development and in vitro propagation mdpi.commdpi.com |
| Plant Growth Regulation | Forchlorfenuron (CPPU) | Cytokinin activity, promotes berry enlargement mdpi.com |
| Insect Growth Regulation | 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea | Obsolete insect growth regulator herts.ac.uk |
| Material Science (Exploratory) | Phenylurea-based polymers | Potential for creating materials with high thermal stability or specific binding properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,4-Dichlorophenyl)-3-phenylurea, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted anilines and isocyanates. For example, reacting 2,4-dichloroaniline with phenyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 6–8 hours yields the product. Optimization involves monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via HPLC (>95%). Structural validation requires (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm aromatic substitution patterns and urea linkage.
- LC-MS : To detect trace impurities and validate molecular ion peaks (e.g., [M+H] at m/z 295.0 for CHClNO).
- FTIR : Absorption bands at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).
Cross-referencing with databases like PubChem (e.g., DTXSID70568440 analogs) ensures accuracy .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : Solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–10) reveal that the compound is highly lipophilic (logP ~3.5) and stable in acidic conditions but prone to hydrolysis in alkaline media (pH >9). Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) combined with HPLC analysis guide storage recommendations (desiccated, -20°C) .
Advanced Research Questions
Q. How can thermal degradation pathways of this compound be analyzed, and what are the key byproducts?
- Methodological Answer : Pyrolysis-GC/MS or controlled thermal exposure (200–400°C) in inert atmospheres generates dechlorinated products like 1-(4-chlorophenyl)-3-phenylurea. LC-MS with reference standards (e.g., Sigma-Aldrich) identifies degradation products. Molar recovery ratios (e.g., 0.8–1.2 for parent vs. byproducts) quantify degradation efficiency .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity, and how can contradictory data be resolved?
- Methodological Answer : Comparative studies with analogs (e.g., 1-(3,4-dichlorophenyl)-3-phenylurea) using enzyme inhibition assays (e.g., urease or acetylcholinesterase) reveal structure-activity relationships. Contradictions in IC values may arise from impurities or degradation; thus, pre-screening via LC-MS and normalizing data to purity-adjusted concentrations is critical .
Q. What advanced computational methods predict the environmental fate of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to predict reductive dehalogenation susceptibility. Molecular docking simulations model interactions with soil enzymes (e.g., dehalogenases). Experimental validation involves spiking soil/water matrices and quantifying half-lives via LC-MS/MS .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
